Cas no 2247106-66-5 (2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride)

2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride
- 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride
- EN300-6492306
- 2247106-66-5
-
- Inchi: 1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2
- InChI Key: XSGJLFLNWNVYHJ-UHFFFAOYSA-N
- SMILES: O1C=CC(S(Cl)(=O)=O)=C1C1OCCO1
Computed Properties
- Exact Mass: 237.9702722g/mol
- Monoisotopic Mass: 237.9702722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.1Ų
- XLogP3: 0.5
Experimental Properties
- Density: 1.545±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 333.0±42.0 °C(Predicted)
2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492306-10.0g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
2247106-66-5 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
Enamine | EN300-6492306-1.0g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
2247106-66-5 | 95.0% | 1.0g |
$943.0 | 2025-03-15 | |
Aaron | AR028I73-2.5g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 2.5g |
$2566.00 | 2023-12-15 | |
Aaron | AR028I73-100mg |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 100mg |
$474.00 | 2025-02-16 | |
1PlusChem | 1P028HYR-5g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 5g |
$3439.00 | 2024-05-25 | |
Aaron | AR028I73-250mg |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 250mg |
$666.00 | 2025-02-16 | |
Enamine | EN300-6492306-0.05g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
2247106-66-5 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
Enamine | EN300-6492306-2.5g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
2247106-66-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-15 | |
Aaron | AR028I73-1g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 1g |
$1322.00 | 2025-03-12 | |
Aaron | AR028I73-5g |
2-(1,3-dioxolan-2-yl)furan-3-sulfonylchloride |
2247106-66-5 | 95% | 5g |
$3782.00 | 2023-12-15 |
2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride
2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride (CAS No. 2247106-66-5): A Comprehensive Overview
2-(1,3-Dioxolan-2-yl)-3-furansulfonyl chloride (CAS No. 2247106-66-5) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as an intermediate in the synthesis of complex molecules.
The molecular structure of 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride consists of a furan ring substituted with a sulfonyl chloride group and a dioxolane moiety. The presence of these functional groups imparts specific chemical properties that make it an attractive candidate for a wide range of reactions. The sulfonyl chloride group is known for its high reactivity, enabling it to participate in nucleophilic substitution reactions, while the dioxolane ring provides additional stability and reactivity control.
Recent studies have highlighted the potential of 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated its utility as a key intermediate in the synthesis of antiviral agents. The researchers utilized the compound's reactivity to construct complex molecular frameworks with high efficiency and selectivity. This work underscores the compound's value in the development of new drugs targeting viral infections.
In addition to its role in antiviral drug discovery, 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride has also shown promise in the synthesis of anticancer agents. A research team at the University of California, Los Angeles (UCLA) reported the use of this compound in the preparation of novel inhibitors targeting specific cancer pathways. The furan ring and sulfonyl chloride functionalities were crucial in achieving the desired biological activity and selectivity, making it a valuable tool in cancer research.
The synthetic versatility of 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride extends beyond pharmaceutical applications. It has been employed in the development of advanced materials and polymers. A study published in Macromolecules explored its use as a monomer in polymerization reactions, resulting in polymers with unique properties such as enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and other industrial sectors.
The safety and handling of 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride are important considerations for researchers and industrial users. As with any reactive chemical, proper precautions should be taken to ensure safe handling and storage. It is recommended to work under inert conditions and use appropriate personal protective equipment (PPE) to minimize exposure risks.
In conclusion, 2-(1,3-dioxolan-2-yl)-3-furansulfonyl chloride (CAS No. 2247106-66-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure and reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. Ongoing research continues to uncover new applications and possibilities for this compound, solidifying its position as a key player in modern chemical science.
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